molecular formula C14H21N3O3 B11251684 N-(3-methoxypropyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(3-methoxypropyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11251684
M. Wt: 279.33 g/mol
InChI Key: OZYFYNDGLXTGCL-UHFFFAOYSA-N
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Description

    N-(3-methoxypropyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: is a complex organic compound with a unique structure. It combines a cinnoline ring system with an acetamide functional group.

  • The compound’s systematic name provides insights into its composition:

      N-(3-methoxypropyl): Indicates an N-substituted group with a 3-methoxypropyl side chain.

      2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl): Refers to the cinnoline ring system.

      acetamide: Signifies the presence of an acetamide moiety.

  • This compound may have applications in various fields due to its intriguing structure.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigate the compound’s reactivity, stereochemistry, and novel synthetic methodologies.

      Biology: Explore its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).

      Medicine: Assess its pharmacological properties, toxicity, and therapeutic potential.

      Industry: Evaluate its use as a building block for drug discovery or fine chemicals.

  • Mechanism of Action

      Targets and Pathways:

      Biological Effects:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that detailed experimental data and mechanistic studies are essential for a comprehensive understanding of this compound

    : Example of a cinnoline ring system: PubChem : General methods for amide synthesis: J. March, “Advanced Organic Chemistry: Reactions, Mechanisms, and Structure,” Wiley, 2007. : Industrial-scale synthesis optimization: R. Sheldon, “Green and Sustainable Manufacture of Chemicals from Biomass,” Wiley, 2016. : Mechanistic studies: J. Clayden et al., “Organic Chemistry,” Oxford University Press, 2012.

    Properties

    Molecular Formula

    C14H21N3O3

    Molecular Weight

    279.33 g/mol

    IUPAC Name

    N-(3-methoxypropyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

    InChI

    InChI=1S/C14H21N3O3/c1-20-8-4-7-15-13(18)10-17-14(19)9-11-5-2-3-6-12(11)16-17/h9H,2-8,10H2,1H3,(H,15,18)

    InChI Key

    OZYFYNDGLXTGCL-UHFFFAOYSA-N

    Canonical SMILES

    COCCCNC(=O)CN1C(=O)C=C2CCCCC2=N1

    Origin of Product

    United States

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